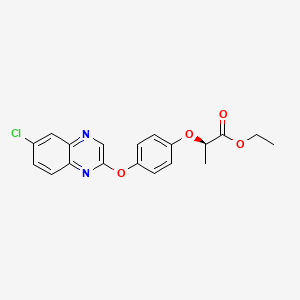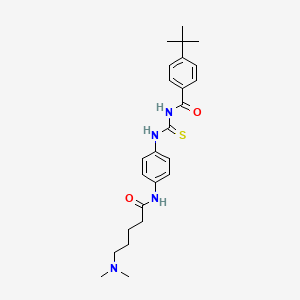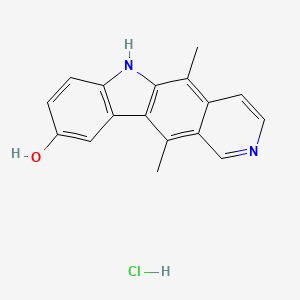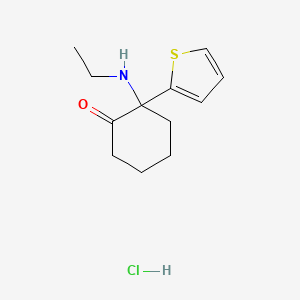
Tiletamine hydrochloride
Overview
Description
Tiletamine hydrochloride is a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist . It is chemically related to ketamine and phencyclidine . It is commonly used in veterinary medicine as an anesthetic tranquilizer . When combined with benzodiazepine, zolazepam, it is used as a veterinary drug, known as Telazol .
Molecular Structure Analysis
Tiletamine hydrochloride exists as odorless white crystals . Its molecular formula is C12H17NOS.ClH and its molecular weight is 259.795 .Chemical Reactions Analysis
Tiletamine is a dissociative anesthetic agent that falls under the category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine .Physical And Chemical Properties Analysis
Tiletamine hydrochloride is an odorless white crystal . Its molecular formula is C12H18ClNOS and its molecular weight is 259.8 . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Scientific Research Applications
Veterinary Anesthesia
Tiletamine hydrochloride: is widely used in veterinary medicine as a component of the anesthetic combination known as Telazol . This combination, which includes tiletamine and zolazepam, is utilized for inducing anesthesia in cats and dogs due to its rapid onset and reliable dissociative effects. It’s particularly useful for procedures that require immobilization and profound analgesia.
Wildlife Management
In wildlife management, tiletamine hydrochloride is employed to chemically immobilize large mammals such as polar bears and wood bison . This application is crucial for conducting medical examinations, fitting tracking devices, or relocating animals without causing undue stress or harm.
Neuroscientific Research
As an NMDA receptor antagonist , tiletamine hydrochloride is used in neuroscience to study the role of glutamate receptors in brain function . It helps in understanding the mechanisms underlying various neurological conditions, including depression, chronic pain, and neurodegenerative diseases.
Pharmacological Studies
Tiletamine’s pharmacological profile is similar to ketamine, another well-known NMDA receptor antagonist. It’s used in pharmacological research to explore potential therapeutic uses and to understand its mechanism of action, including its anesthetic and analgesic properties .
Pain Management
Although not its primary indication, tiletamine hydrochloride’s role in pain management is being explored due to its NMDA receptor antagonism, which is a target for novel analgesic drugs . Its potential in managing nociplastic pain, which involves altered pain processing, is of particular interest.
Anxiolytic Effects
Tiletamine hydrochloride has shown anxiolytic-like effects in animal models, suggesting a potential application in the development of new treatments for anxiety disorders . This is an area of active research, given the need for more effective and rapid-acting anxiolytics.
Comparative Anesthesia Research
Tiletamine hydrochloride is used in comparative studies to evaluate its anesthetic efficacy against other agents. This research helps in optimizing anesthesia protocols for different species and medical conditions .
Therapeutic Potential Exploration
Finally, tiletamine hydrochloride’s therapeutic potential is being explored in various contexts, including its use as a rapid-acting antidepressant with an additional anxiolytic-like profile . This could lead to new applications in human medicine, subject to rigorous clinical testing.
Safety and Hazards
Tiletamine hydrochloride may cause drowsiness or dizziness . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment and chemical impermeable gloves should be worn when handling this substance .
Future Directions
Tiletamine hydrochloride is currently a Schedule III controlled substance in the USA . Recreational use of Telazol, a product that combines Tiletamine and Zolazepam, has been documented . Animal studies have also shown that Tiletamine produces rewarding and reinforcing effects . Future research may focus on the potential for abuse and the development of strategies to mitigate these risks .
Mechanism of Action
Target of Action
Tiletamine hydrochloride is a dissociative anesthetic agent that primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
As an NMDA receptor antagonist, tiletamine hydrochloride works by binding to the NMDA receptors and blocking their activity . This blockage inhibits the action of the neurotransmitter glutamate, which is involved in transmitting pain signals in the brain and nervous system.
Biochemical Pathways
By blocking NMDA receptors, tiletamine hydrochloride disrupts the normal functioning of these pathways, leading to its anesthetic effects .
Pharmacokinetics
It is known that the compound is metabolized in the liver and excreted via the kidneys
Result of Action
The primary result of tiletamine hydrochloride’s action is the induction of anesthesia . By blocking NMDA receptors, tiletamine hydrochloride inhibits pain signals in the brain and nervous system, leading to a state of anesthesia .
Action Environment
The action, efficacy, and stability of tiletamine hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. For example, it is sometimes used in combination with zolazepam to enhance its anesthetic effects . Additionally, factors such as the patient’s health status and the method of administration can also influence the drug’s action .
properties
IUPAC Name |
2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14176-49-9 (Parent) | |
| Record name | Tiletamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045539 | |
| Record name | Tiletamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiletamine hydrochloride | |
CAS RN |
14176-50-2 | |
| Record name | Tiletamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiletamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TILETAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TILETAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiletamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tiletamine hydrochloride?
A1: Tiletamine hydrochloride acts primarily as an NMDA receptor antagonist. [] It binds to the NMDA receptor, a glutamate receptor subtype found in the central nervous system, and blocks the binding of glutamate, the primary excitatory neurotransmitter. [] This antagonism disrupts normal neuronal signaling, leading to its anesthetic and analgesic effects.
Q2: What are the downstream effects of Tiletamine hydrochloride’s NMDA receptor antagonism?
A2: Tiletamine hydrochloride’s NMDA receptor antagonism leads to a dissociative anesthetic state characterized by profound analgesia, catalepsy (a trance-like state), and amnesia. [, ] This state is distinct from other anesthetic classes as Tiletamine hydrochloride does not typically depress cardiovascular or respiratory function at clinically relevant doses.
Q3: What is the molecular formula and weight of Tiletamine hydrochloride?
A3: The molecular formula of Tiletamine hydrochloride is C12H21ClN2S·HCl, and its molecular weight is 293.28 g/mol.
Q4: Is there any spectroscopic data available for Tiletamine hydrochloride?
A4: While the provided research excerpts do not delve into specific spectroscopic details, Tiletamine hydrochloride's structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's functional groups, bonding patterns, and fragmentation patterns.
Q5: How stable is Tiletamine hydrochloride under various storage conditions?
A5: The provided research focuses on Tiletamine hydrochloride's application as an anesthetic and does not elaborate on its stability under various storage conditions. It’s crucial to refer to the manufacturer's guidelines for information on appropriate storage temperatures, light exposure, and container compatibility to ensure the drug's potency and safety.
Q6: What factors influence the pharmacokinetics of Tiletamine hydrochloride?
A6: Factors influencing the pharmacokinetics of Tiletamine hydrochloride include the species to which it is administered, the route of administration (intramuscular being most common in the studies), the dosage administered, and individual physiological variations. [, , , , , , ] For instance, Tiletamine hydrochloride’s pharmacokinetic parameters in polar bears were found to be similar to those observed in other species. []
Q7: What is the duration of action of Tiletamine hydrochloride?
A7: The duration of action of Tiletamine hydrochloride is dose-dependent and varies significantly between species. [, , , , , , , , , ] Studies highlight a wide range of immobilization times, from approximately 15 minutes in arctic foxes [] to up to 84 minutes in dwarf pigs. []
Q8: In which animal species has Tiletamine hydrochloride been investigated as an anesthetic?
A8: Tiletamine hydrochloride, often in combination with zolazepam hydrochloride (marketed as Telazol or Zoletil), has been studied for its anesthetic effects in a wide range of animal species. The research mentions its use in dwarf pigs, [] two-toed sloths, [] mountain brushtail possums, [, ] grizzly bears, [] Japanese black bears, [] wild dogs, [] red howler monkeys, [] gray wolves, [] agile wallabies, [] polar bears, [, , ] red foxes, [] North American porcupines, [, ] sheep, [] black bears, [, ] giant Chacoan peccaries, [] horses, [] Ethiopian wolves, [] giant otters, [] capuchin monkeys, [] bullfrogs and leopard frogs, [] arctic foxes, [] and rabbits. []
Q9: What are the advantages of using Tiletamine hydrochloride for immobilization in wildlife studies?
A9: Tiletamine hydrochloride, particularly in combination with zolazepam hydrochloride, is favored for immobilizing wildlife in field studies due to several advantages:
- Rapid Induction: It generally induces immobilization relatively quickly, allowing for efficient handling of animals. [, , , , , , , , ]
- Predictable Recovery: The drug typically allows for a predictable recovery period, making it safer for both the animals and researchers. [, , , , ]
- Wide Safety Margin: It exhibits a relatively wide safety margin, reducing the risk of adverse effects, especially compared to some older drugs. [, , , ]
- Minimal Side Effects: Compared to other immobilizing agents, Tiletamine hydrochloride tends to cause fewer adverse reactions in many species. [, , , ]
Q10: Are there any disadvantages or limitations associated with the use of Tiletamine hydrochloride?
A10: While considered generally safe and effective, Tiletamine hydrochloride does have some limitations:
- Variable Response: The duration of anesthesia and the degree of muscle relaxation can vary significantly between individuals and species, necessitating careful dosage adjustments. [, , , ]
- Lack of Analgesia at Lower Doses: While Tiletamine hydrochloride provides excellent analgesia at higher doses, it might not offer sufficient pain relief for all procedures at lower doses. []
- Potential for Prolonged Recovery: In some cases, particularly with higher doses, Tiletamine hydrochloride can lead to prolonged recovery times, necessitating extended monitoring of the animals. [, , ]
Q11: What safety precautions should be considered when using Tiletamine hydrochloride in research?
A11: Handling and administering Tiletamine hydrochloride necessitates careful adherence to safety protocols:
Q12: What are the potential risks of Tiletamine hydrochloride to humans?
A12: Tiletamine hydrochloride, being chemically related to ketamine, carries a risk of abuse and misuse in humans. [, ] There is a documented case of human fatality associated with the combined use of Telazol and ketamine. [] Accidental exposure or intentional misuse can lead to severe adverse effects, including respiratory depression, cardiac arrhythmias, and psychological disturbances.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



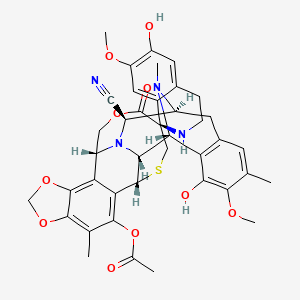
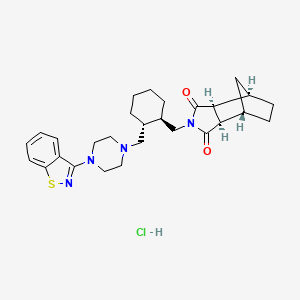
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
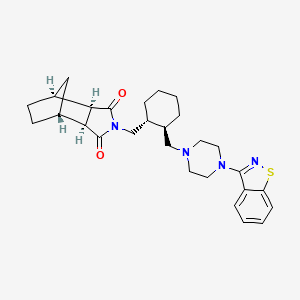
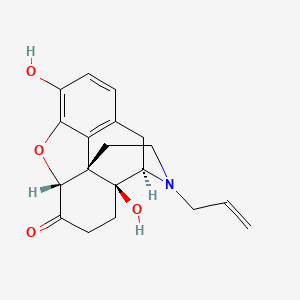
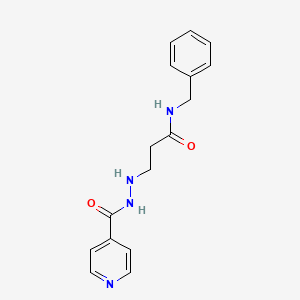

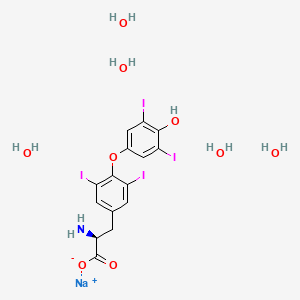
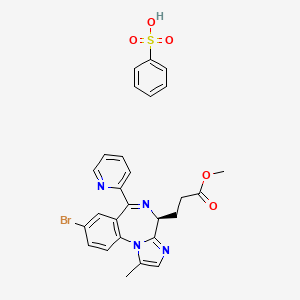
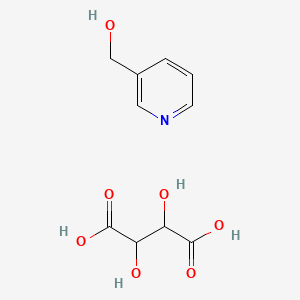
![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)
